
2-Phenyladamantane
Overview
Description
2-Phenyladamantane is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound features a phenyl group attached to the adamantane framework, which imparts unique chemical and physical properties. Adamantane derivatives, including this compound, are known for their stability and rigidity, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyladamantane can be synthesized through several methods. One common approach involves the reaction of 2-adamantanone with phenylmagnesium bromide (a Grignard reagent) in diethyl ether, followed by hydrolysis to yield this compound . The reaction conditions typically involve:
Reagents: 2-adamantanone, phenylmagnesium bromide, diethyl ether.
Conditions: The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
2-Phenyladamantane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to more saturated derivatives using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring.
Major Products:
Oxidation: 2-Phenyladamantanone.
Reduction: 2-Phenyladamantanol.
Substitution: Various substituted phenyladamantanes depending on the substituent introduced.
Scientific Research Applications
Chemistry
2-Phenyladamantane serves as a valuable building block in organic synthesis. It is used to create more complex molecules and study reaction mechanisms. For instance, derivatives of this compound have been synthesized for use in constructing novel cage compounds and other advanced materials .
Application | Description |
---|---|
Building Block | Used to synthesize complex organic molecules |
Reaction Mechanisms | Studied for understanding various organic reactions |
Advanced Materials | Involved in the development of polymers and nanomaterials |
Biology
Research into the biological activities of this compound derivatives has revealed potential antiviral and anticancer properties. For example, derivatives such as 2,2-bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane (DPA) have shown significant growth inhibition in human cancer cell lines, particularly colorectal cancer cells .
Biological Activity | Effect |
---|---|
Antiviral | Some derivatives inhibit viral replication by blocking ion channels |
Anticancer | Induces growth inhibition in various cancer cell lines |
Medicine
In medicinal chemistry, certain adamantane derivatives are utilized as antiviral agents and drug delivery systems. The rigid structure of adamantane provides a robust scaffold for drug design, enhancing the stability and efficacy of pharmaceutical compounds .
Case Study 1: Anticancer Effects of DPA
A study demonstrated that DPA induced growth inhibition in human colon cancer cell lines (Colo 205, HT-29, HCT-15). The mechanism involved the activation of p21 and p53 pathways, leading to cell cycle arrest at the G0/G1 phase. This highlights the potential of adamantane derivatives in cancer therapeutics .
Case Study 2: Adsorption Behavior
Research on the adsorption behavior of aryl-substituted adamantanes on graphitized thermal carbon black surfaces provided insights into their interactions with surfaces relevant for materials science applications.
Mechanism of Action
The mechanism of action of 2-Phenyladamantane and its derivatives often involves interactions with biological targets such as enzymes or receptors. For example, adamantane derivatives like amantadine inhibit viral replication by blocking ion channels in the viral envelope. The phenyl group in this compound can enhance binding affinity and specificity to target molecules .
Comparison with Similar Compounds
2-Phenyladamantane can be compared with other adamantane derivatives:
Adamantane: The parent compound, used in various chemical and industrial applications.
1-Phenyladamantane: Similar structure but with the phenyl group attached at a different position, leading to different chemical properties.
2-Adamantanone: A precursor in the synthesis of this compound, used in various synthetic applications
Uniqueness: this compound’s unique structure, combining the rigidity of adamantane with the reactivity of the phenyl group, makes it particularly valuable in synthesizing complex molecules and studying reaction mechanisms .
Biological Activity
2-Phenyladamantane, a derivative of adamantane, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties that make it a subject of interest for further research. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique adamantane core structure with a phenyl group attached at the second position. This configuration contributes to its biological activity through enhanced binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Similar to other adamantane derivatives, it may inhibit viral replication by blocking ion channels in viral envelopes. The presence of the phenyl group can enhance the compound's ability to interact with target molecules, potentially increasing its efficacy against specific pathogens or cancer cells.
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties. For instance, some studies have shown that adamantane derivatives can effectively inhibit viruses such as influenza by interfering with their replication processes. The mechanism typically involves the blockade of M2 ion channels in the viral envelope, which is crucial for viral uncoating and replication .
Anticancer Properties
In addition to antiviral effects, this compound has been investigated for its anticancer potential. Studies have demonstrated that certain derivatives possess antiproliferative effects on various cancer cell lines. For example, compounds derived from adamantane have shown significant cytotoxicity against human colon cancer cells, inducing apoptosis and inhibiting cell proliferation .
Study 1: Antiviral Efficacy
A study focused on the antiviral activity of this compound derivatives reported promising results against influenza viruses. The derivatives were tested for their ability to inhibit viral replication in vitro, with findings suggesting a dose-dependent response. The most effective compounds demonstrated IC50 values comparable to established antiviral agents like amantadine.
Study 2: Anticancer Activity
In another study examining the anticancer effects of adamantane derivatives, researchers evaluated the efficacy of this compound against various cancer cell lines. The results indicated that certain derivatives induced significant apoptosis in human leukemic cells by elevating reactive oxygen species levels. This suggests a potential mechanism where oxidative stress plays a role in mediating the anticancer effects .
Quantitative Structure-Activity Relationship (QSAR)
To further understand the relationship between chemical structure and biological activity, QSAR modeling has been employed. This approach correlates physicochemical properties of this compound derivatives with their observed biological activities. Key structural features influencing bioactivity were identified, aiding in the optimization and design of more effective compounds.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 2-Phenyladamantane, and how can researchers ensure reproducibility?
- Methodological Answer: Standard synthesis involves Friedel-Crafts alkylation or catalytic hydrogenation of adamantane derivatives. Reproducibility requires strict control of reaction conditions (temperature, catalyst loading, solvent purity) and detailed documentation of reagents (brand, purity) and equipment (e.g., NMR spectrometer calibration). Cross-validation using multiple characterization techniques (e.g., H/C NMR, HPLC) is critical to confirm product identity .
Q. How should researchers design experiments to characterize the physicochemical properties of this compound?
- Methodological Answer: Key properties (melting point, solubility, stability) should be assessed using differential scanning calorimetry (DSC), UV-Vis spectroscopy, and accelerated stability studies. Solubility parameters require phase solubility analysis in polar/nonpolar solvents. Data must be statistically validated (e.g., triplicate trials, standard deviation reporting) .
Q. What are the best practices for validating purity in this compound samples?
- Methodological Answer: Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (FTIR, mass spectrometry). Quantify impurities using internal standards and calibration curves. Ensure compliance with pharmacopeial guidelines for reagent-grade chemicals .
Q. How can researchers address inconsistencies in spectroscopic data during structural elucidation?
- Methodological Answer: Discrepancies in NMR or IR peaks may arise from solvent effects or tautomerism. Use deuterated solvents, temperature-controlled experiments, and computational simulations (e.g., DFT for predicted spectra) to resolve ambiguities. Cross-reference with crystallographic data if available .
Advanced Research Questions
Q. What methodologies are effective for investigating the catalytic mechanisms in this compound synthesis?
- Methodological Answer: Employ kinetic isotope effects (KIE) or Hammett studies to probe transition states. In situ techniques (e.g., Raman spectroscopy) can monitor reaction intermediates. Computational modeling (DFT, MD simulations) should validate proposed mechanisms against experimental rate data .
Q. How can researchers reconcile contradictions between theoretical predictions and experimental observations of this compound’s thermodynamic stability?
- Methodological Answer: Perform sensitivity analysis on computational parameters (basis sets, solvation models). Experimentally, use calorimetry (e.g., bomb calorimetry for ΔH) and compare with ab initio calculations. Assess error margins and systematic biases in both approaches .
Q. What strategies optimize the regioselectivity of this compound derivatives in electrophilic substitution reactions?
- Methodological Answer: Screen directing groups (e.g., meta-directing substituents) and catalysts (Lewis acids, organocatalysts). Use DOE (Design of Experiments) to evaluate interaction effects between temperature, solvent polarity, and catalyst concentration. Validate outcomes via X-ray crystallography .
Q. How can advanced statistical tools resolve batch-to-batch variability in this compound synthesis?
- Methodological Answer: Apply multivariate analysis (PCA, PLS) to identify critical process parameters. Implement real-time Process Analytical Technology (PAT) for inline monitoring. Use control charts (e.g., Shewhart charts) to track variability and adjust parameters dynamically .
Q. What interdisciplinary approaches validate the biological activity of this compound derivatives?
- Methodological Answer: Combine in vitro assays (e.g., enzyme inhibition studies with IC determination) and in silico docking simulations. Validate selectivity via counter-screens against related enzymes. Use positive/negative controls and report confidence intervals for bioactivity data .
Q. How do researchers design studies to explore structure-activity relationships (SAR) in this compound analogs?
- Methodological Answer: Synthesize analogs with systematic structural variations (e.g., halogen substitution, ring expansion). Use QSAR models to correlate electronic/steric properties with bioactivity. Validate models via leave-one-out cross-validation and external test sets .
Q. Data Analysis and Reporting
Q. What frameworks ensure rigorous interpretation of contradictory data in this compound research?
- Methodological Answer: Apply triangulation by comparing results from independent methods (e.g., experimental vs. computational). Use hypothesis-testing frameworks (e.g., Bayesian inference) to weigh evidence. Transparently report limitations (e.g., sample size, instrument sensitivity) in discussions .
Q. How should researchers document synthetic procedures to meet reproducibility standards?
- Methodological Answer: Follow the "Materials and Methods" guidelines from authoritative journals (e.g., Medicinal Chemistry Research). Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Use IUPAC nomenclature and CAS registry numbers for all compounds .
Q. Ethics and Literature Integration
Q. What ethical considerations apply when publishing this compound research with negative or inconclusive results?
- Methodological Answer: Disclose all data, including failed experiments, to avoid publication bias. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Cite prior work comprehensively to contextualize findings and acknowledge gaps .
Q. How can systematic reviews address gaps in the existing literature on this compound applications?
Properties
IUPAC Name |
2-phenyladamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20/c1-2-4-13(5-3-1)16-14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-16H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQZYLIXDPNHFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335789 | |
Record name | 2-phenyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19066-24-1 | |
Record name | 2-phenyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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